![molecular formula C8H20N2 B2965246 N-methyl-N'-pentylethane-1,2-diamine CAS No. 886499-92-9](/img/structure/B2965246.png)
N-methyl-N'-pentylethane-1,2-diamine
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Description
N-methyl-N’-pentylethane-1,2-diamine, also known as N,N-Dimethylethylenediamine or DMEN , is an organic compound with the chemical formula C₈H₂₀N₂ . It features two secondary amine functional groups and exists as a colorless liquid with a fishy odor .
Synthesis Analysis
The synthesis of N-methyl-N’-pentylethane-1,2-diamine involves the reaction of N-methyl-1,2-phenylenediamine (also known as N-methyl-1,2-benzenediamine ) with an alkyl halide, specifically 1-iodopentane . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired diamine .
Molecular Structure Analysis
The molecular structure of N-methyl-N’-pentylethane-1,2-diamine consists of a central ethane backbone with two amino groups attached. The N-methyl group and the pentyl (1-pentyl) group are both linked to the nitrogen atoms .
Chemical Reactions Analysis
- Complexation : It acts as a chelating diamine, forming metal complexes that can serve as homogeneous catalysts .
- One-Pot Synthesis : It is involved in the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles .
- Preparation of Benzimidazoles : It contributes to the preparation of benzimidazoles from ketene dithioacetals .
- Total Synthesis : It plays a role in the total synthesis of the angiotensin II receptor antagonist, telmisartan .
Physical And Chemical Properties Analysis
Safety and Hazards
- Hazard Statements : N-methyl-N’-pentylethane-1,2-diamine is flammable (Flam. Liq. 2) and can cause skin corrosion (Skin Corr. 1A). It is also toxic if ingested (Acute Tox. 4 Oral) .
- Precautionary Measures : Handle with care, use appropriate personal protective equipment, and avoid contact with skin, eyes, and inhalation .
properties
IUPAC Name |
N-methyl-N'-pentylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-10-8-7-9-2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHKIGUPPJUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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